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Cat. No.: B10857602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dabso (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a versatile and user-

friendly reagent in organic synthesis, serving as a solid, bench-stable surrogate for gaseous

sulfur dioxide.[1][2][3] Its application in palladium-catalyzed cross-coupling reactions has

enabled the efficient synthesis of a wide array of sulfur-containing molecules, which are

prevalent in pharmaceuticals and agrochemicals.[1][4] This document provides detailed

application notes and protocols for key palladium-catalyzed reactions utilizing Dabso.

Palladium-Catalyzed Three-Component Diaryl
Sulfone Synthesis
This method facilitates the convergent synthesis of diaryl, heteroaryl, and alkenyl sulfones from

an organolithium species, an aryl (or related) halide/triflate, and Dabso.[5][6] The reaction

proceeds via the in-situ formation of a lithium sulfinate, which then undergoes a palladium-

catalyzed cross-coupling.

General Reaction Scheme:

Ar-Li + DABSO + Ar'-X --[Pd catalyst, Ligand]--> Ar-SO₂-Ar'

Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Sulfone[5]

Materials:
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Anisole

n-Butyllithium (n-BuLi)

Dabso

Iodobenzene

[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)

Cesium carbonate (Cs₂CO₃)

Anhydrous 1,4-dioxane

Anhydrous Tetrahydrofuran (THF)

Procedure:

Preparation of the Organolithium Reagent: To a solution of anisole (1.1 mmol) in anhydrous

THF (5 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.1 mmol, 2.5 M in hexanes)

dropwise. Stir the mixture at 0 °C for 1 hour.

Formation of the Lithium Sulfinate: In a separate flask, suspend Dabso (0.75 mmol) in

anhydrous THF (5 mL) and cool to -40 °C. To this suspension, add the freshly prepared

solution of 4-methoxyphenyllithium dropwise. Allow the reaction to warm to room

temperature and stir for 1 hour.

Cross-Coupling Reaction: To the crude lithium 4-methoxyphenylsulfinate suspension, add

[Pd₂(dba)₃] (0.025 mmol, 5 mol% Pd), XantPhos (0.05 mmol, 10 mol%), Cs₂CO₃ (1.5 mmol),

and iodobenzene (1.0 mmol). Add anhydrous 1,4-dioxane (5 mL) and heat the mixture at 85

°C for 16 hours.

Work-up and Purification: After cooling to room temperature, quench the reaction with

saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x

20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
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and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to afford the desired sulfone.

Table 1: Scope of the Palladium-Catalyzed Three-Component Sulfone Synthesis[5]

Organolithium
Precursor

Aryl Halide/Triflate Product Yield (%)

Anisole 4-Iodoanisole
Bis(4-methoxyphenyl)

sulfone
85

Thiophene 3-Bromoanisole
3-Methoxyphenyl 2-

thienyl sulfone
62

Benzene 4-Bromobenzonitrile
4-Cyanophenyl phenyl

sulfone
78

1-Methyl-1H-imidazole 2-Bromopyridine
1-Methyl-1H-imidazol-

2-yl 2-pyridyl sulfone
55

Furan Vinyl triflate 2-Furyl styryl sulfone 71
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Starting Materials

Catalytic System
Reaction Steps

Aryl Lithium (Ar-Li)

Step 1: In-situ formation of
Lithium Arylsulfinate (Ar-SO2Li)

Dabso (SO2 source) Aryl Halide (Ar'-X)

Step 2: Palladium-catalyzed
Cross-Coupling

Pd Catalyst (e.g., [Pd2(dba)3]) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3)

Intermediate

Final Product:
Diaryl Sulfone (Ar-SO2-Ar')

Click to download full resolution via product page

Caption: Workflow for Palladium-Catalyzed Three-Component Sulfone Synthesis.

Palladium-Catalyzed Synthesis of N-
Aminosulfonamides
This protocol describes a three-component reaction between an aryl iodide, Dabso, and a N,N-

dialkylhydrazine to produce N-aminosulfonamides, which are important motifs in medicinal

chemistry.[1]
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General Reaction Scheme:

Ar-I + DABSO + R₂N-NH₂ --[Pd catalyst, Ligand]--> Ar-SO₂-NR₂

Experimental Protocol: Synthesis of N-(4-methoxyphenylsulfonyl)-N,N-dimethylhydrazine[1]

Materials:

4-Iodoanisole

Dabso

N,N-Dimethylhydrazine

Palladium(II) acetate (Pd(OAc)₂)

Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)

Sodium carbonate (Na₂CO₃)

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 4-iodoanisole

(1.0 mmol), Dabso (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃·HBF₄ (0.04 mmol, 4

mol%), and Na₂CO₃ (2.0 mmol).

Addition of Reagents: Add anhydrous DMSO (5 mL) followed by N,N-dimethylhydrazine (1.5

mmol).

Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 18 hours.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by

flash column chromatography to yield the N-aminosulfonamide product.
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Table 2: Scope of the Palladium-Catalyzed N-Aminosulfonamide Synthesis[1]

Aryl Iodide
N,N-
Dialkylhydrazine

Product Yield (%)

4-Iodoacetophenone
N,N-

Dimethylhydrazine

N-(4-

acetylphenylsulfonyl)-

N,N-

dimethylhydrazine

85

3-Iodopyridine
N,N-

Dimethylhydrazine

N,N-dimethyl-N'-

(pyridin-3-

ylsulfonyl)hydrazine

72

1-Iodonaphthalene N-Aminomorpholine
4-(Naphthalen-1-

ylsulfonyl)morpholine
78

4-Iodotoluene N,N-Diethylhydrazine
N,N-diethyl-N'-(p-

tolylsulfonyl)hydrazine
81

Palladium(II)-Catalyzed Synthesis of Sulfinates from
Boronic Acids
A redox-neutral, phosphine-free method for the synthesis of aryl, heteroaryl, and alkenyl

sulfinates from the corresponding boronic acids and Dabso.[7][8] These sulfinate intermediates

can be used in one-pot, two-step procedures to generate sulfones and sulfonamides.

General Reaction Scheme:

Ar-B(OH)₂ + DABSO --[Pd(OAc)₂]--> Ar-SO₂H --[Electrophile]--> Product

Experimental Protocol: One-Pot Synthesis of Benzyl Phenyl Sulfone[8]

Materials:

Phenylboronic acid

Dabso
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Palladium(II) acetate (Pd(OAc)₂)

Benzyl bromide

1,4-Dioxane

Methanol (MeOH)

Procedure:

Sulfinate Formation: In a sealed tube, dissolve phenylboronic acid (1.0 mmol) in a mixture of

1,4-dioxane (4 mL) and MeOH (1 mL). Add Dabso (0.5 mmol) and Pd(OAc)₂ (0.05 mmol, 5

mol%).

Reaction Conditions: Heat the mixture at 60 °C for 30 minutes.

In-situ Alkylation: After cooling to room temperature, add benzyl bromide (1.2 mmol) to the

reaction mixture.

Final Reaction: Reseal the tube and heat at 80 °C for 12 hours.

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the

crude product by column chromatography.

Table 3: Scope of Sulfonyl-Containing Products via Sulfinate Intermediates from Boronic

Acids[8]
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Boronic Acid Electrophile Product Yield (%)

4-Tolylboronic acid Methyl iodide Methyl p-tolyl sulfone 92

4-

Chlorophenylboronic

acid

N-Chlorosuccinimide,

then Morpholine

4-(4-

Chlorophenylsulfonyl)

morpholine

75

2-Naphthylboronic

acid
Ethyl bromoacetate

Ethyl 2-(naphthalen-2-

ylsulfonyl)acetate
88

(E)-Styrylboronic acid Allyl bromide Allyl (E)-styryl sulfone 81

Central Role of the Sulfinate Intermediate
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Diverse Sulfonyl Products

Dabso (SO2 source)

In-situ Generated
Aryl Sulfinate (Ar-SO2-)

Organometallic Reagent
(Ar-M)

M = Li, B(OH)2

Pd-catalyzed
insertion

Sulfones
(Ar-SO2-R)

+ R-X
(Pd-coupling)

Sulfonamides
(Ar-SO2-NR2)

+ Electrophilic
Amine Source

Sulfonyl Fluorides
(Ar-SO2-F)

+ Electrophilic
Fluoride Source

Click to download full resolution via product page

Caption: The central role of the in-situ generated sulfinate intermediate.

These protocols and data highlight the significant utility of Dabso in palladium-catalyzed cross-

coupling reactions, providing accessible and efficient routes to valuable sulfur-containing

compounds for the pharmaceutical and materials science industries. The mild reaction

conditions and broad substrate scope make these methods highly attractive for modern

synthetic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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